molecular formula C20H22N4O3S B2812572 1-isobutyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848216-79-5

1-isobutyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2812572
CAS No.: 848216-79-5
M. Wt: 398.48
InChI Key: NFPHIMDAXDRWRA-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The most frequently employed synthetic route to quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine .


Molecular Structure Analysis

Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure. For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the protodeboronation of alkyl boronic esters .

Scientific Research Applications

Synthesis and Characterization

The research on related compounds includes the development of methods for the synthesis and characterization of novel derivatives. For instance, studies have focused on the synthesis of quinoxaline derivatives through innovative approaches, utilizing dimethyl sulfoxide as both a reactant and solvent, which resulted in a variety of products including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines with moderate to excellent yields. This exemplifies the versatility and utility of quinoxaline compounds in chemical synthesis and their potential as scaffolds for further medicinal chemistry exploration (Xie et al., 2017).

Anticancer Activity

One significant area of application is in the development of anticancer agents. Derivatives of quinoxaline, such as those incorporating triazolo[4,3-a]quinolin-7-amine, have been designed, synthesized, and evaluated for their anticancer activity. This research has led to the identification of compounds with significant cytotoxic effects against cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Reddy et al., 2015).

Antibacterial Activity

Furthermore, quinoxaline derivatives have been synthesized and tested for antibacterial activities. For example, a series of sulfonamides derived from quinoxaline showed promising results against Staphylococcus spp. and Escherichia coli, indicating the potential of these compounds in addressing bacterial infections (Alavi et al., 2017).

Enzymatic Activation Studies

Additionally, enzymatic activation studies of heterocyclic amines, including those structurally related to the compound , have provided insights into the metabolic pathways that might contribute to their biological activities. These studies help in understanding the potential toxicological profiles and mechanisms of action of such compounds (Davis et al., 1993).

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary widely depending on their specific structure and the biological target they interact with .

Safety and Hazards

The safety and hazards associated with quinoxaline derivatives can vary widely depending on their specific structure. For example, 2-Methyl-1-propanol, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1-(2-methylpropyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-14(2)12-23-13-24(28(25,26)16-10-8-15(27-3)9-11-16)20-19(23)21-17-6-4-5-7-18(17)22-20/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPHIMDAXDRWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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